![molecular formula C9H9N3O2 B176135 Ethyl imidazo[1,2-B]pyridazine-2-carboxylate CAS No. 123531-27-1](/img/structure/B176135.png)

Ethyl imidazo[1,2-B]pyridazine-2-carboxylate

Overview

Description

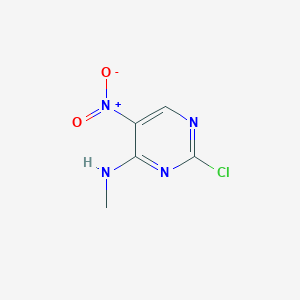

Ethyl imidazo[1,2-B]pyridazine-2-carboxylate is a derivative of imidazo[1,2-b]pyridazine, which is an important heterocyclic nucleus . This compound has been synthesized and characterized by spectroscopic techniques . It has been found to have good biological activity and has been widely studied in drug molecules .

Synthesis Analysis

The compound was synthesized using a new structure that has not been reported before . The chemical structure of the target compound was identified by MS, 1H NMR, FT-IR, and 13C NMR . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold .Molecular Structure Analysis

The crystal structure of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate was determined by single crystal X-ray diffraction analysis . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using various spectroscopic techniques and X-ray diffraction . The results were consistent with the theoretical study .Scientific Research Applications

Antimicrobial Activity

Ethyl imidazo[1,2-b]pyridazine-2-carboxylate derivatives show promise in antimicrobial applications. For instance, a study synthesized various imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazides and examined their antimicrobial activities, highlighting the potential of these compounds in combating microbial infections (Turan-Zitouni, Güven, & Blache, 2001).

Synthesis of Novel Compounds

This compound is instrumental in the synthesis of new compounds with potential biological activity. A study successfully synthesized new heterocycles containing sulfur and nitrogen, indicating the versatility of this compound in creating multifunctional molecules with potential biological implications (Teulade et al., 2002).

Role in Medicinal Chemistry

Imidazo[1,2-b]pyridazine scaffolds, including this compound, are important in medicinal chemistry. They have been used in the development of bioactive molecules, such as kinase inhibitors, demonstrating their significant role in therapeutic applications (Garrido et al., 2021).

Development of Acetylcholinesterase Inhibitors

This compound derivatives have been explored for their potential as acetylcholinesterase inhibitors. This application is significant in neurobiology and could lead to advancements in treating neurological disorders (Sharma et al., 2021).

Synthesis of Functionalized Thiadiazaacenaphthylenes

This compound plays a role in the synthesis of novel, functionalized thiadiazaacenaphthylenes from imidazo[1,2-a]pyridines, demonstrating its utility in the creation of complex, biologically active molecules (Zamora et al., 2004).

Development of Novel Anticancer Agents

Imidazo[1,2-b]pyridazine derivatives, including ethyl variants, have shown promise as anticancer agents. Their activity against various cancer cell lines highlights their potential in oncology research (Chidella et al., 2020).

Green Chemistry Applications

This compound derivatives have been synthesized under environmentally friendly conditions, showcasing their compatibility with green chemistry principles (Hiebel & Berteina‐Raboin, 2015).

Mechanism of Action

Target of Action

Ethyl imidazo[1,2-B]pyridazine-2-carboxylate is a derivative of imidazo[1,2-b]pyridazine, which has been widely studied for its biological activity . These compounds show diverse biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, and acetylcholinesterase inhibitors . They can also be used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites .

Mode of Action

It’s known that imidazo[1,2-b]pyridazine derivatives can interact with their targets to exert their biological effects . For example, some derivatives have been found to inhibit kinases , which are enzymes that modify other proteins by chemically adding phosphate groups, a process that can affect the function of the target proteins.

Biochemical Pathways

Imidazo[1,2-b]pyridazine derivatives have been associated with various biochemical pathways due to their diverse biological activities . For instance, some derivatives have been found to inhibit kinases, which play crucial roles in various cellular processes, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, cell movement, apoptosis, and differentiation .

Pharmacokinetics

A related compound has been reported to have good oral bioavailability , suggesting that this compound might also have favorable pharmacokinetic properties.

Result of Action

Given the diverse biological activities of imidazo[1,2-b]pyridazine derivatives , it can be inferred that this compound might have multiple effects at the molecular and cellular levels.

Future Directions

Given the biological activity of imidazo[1,2-b]pyridazine derivatives and the successful synthesis of Ethyl imidazo[1,2-B]pyridazine-2-carboxylate, there is strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine . These compounds show diverse biological activities and pharmacological properties, suggesting potential for future research and development .

Biochemical Analysis

Biochemical Properties

Ethyl imidazo[1,2-B]pyridazine-2-carboxylate interacts with various enzymes, proteins, and other biomolecules. For instance, imidazo[1,2-B]pyridazine derivatives have been used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites . The nature of these interactions is largely dependent on the specific derivative and the biological context.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. These compounds show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, and anti-proliferative activity . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism is dependent on the specific derivative and the biological context.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, affecting its localization or accumulation .

Properties

IUPAC Name |

ethyl imidazo[1,2-b]pyridazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-12-8(11-7)4-3-5-10-12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOLUKGMRJYPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=N1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445338 | |

| Record name | ETHYL IMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123531-27-1 | |

| Record name | ETHYL IMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

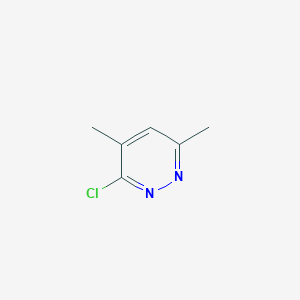

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate](/img/structure/B176052.png)

![2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine](/img/structure/B176062.png)

![Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide](/img/structure/B176078.png)